1-Decene-1-sulfonic acid, sodium salt
CAS No.: 41999-41-1
Cat. No.: VC17024835
Molecular Formula: C10H20O3S
Molecular Weight: 220.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41999-41-1 |
|---|---|
| Molecular Formula | C10H20O3S |
| Molecular Weight | 220.33 g/mol |
| IUPAC Name | (E)-dec-1-ene-1-sulfonic acid |
| Standard InChI | InChI=1S/C10H20O3S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h9-10H,2-8H2,1H3,(H,11,12,13)/b10-9+ |
| Standard InChI Key | SVDCMXMRTJEAHD-MDZDMXLPSA-N |
| Isomeric SMILES | CCCCCCCC/C=C/S(=O)(=O)O |
| Canonical SMILES | CCCCCCCCC=CS(=O)(=O)O |
Introduction
Chemical Structure and Fundamental Properties
Molecular Composition
1-Decene-1-sulfonic acid, sodium salt is an organosulfonate with the molecular formula C₁₀H₂₀O₃S and a molecular weight of 220.33 g/mol. Its structure consists of a decene backbone (a 10-carbon chain with one double bond) terminated by a sulfonic acid group, which is neutralized by a sodium ion. The double bond position (between C1 and C2) and stereochemistry (typically trans) influence its reactivity and solubility .
The SMILES notation for the compound is CCCCCCCC/C=C/S(=O)(=O)O, highlighting the unsaturated hydrocarbon chain and sulfonate group . The InChIKey SVDCMXMRTJEAHD-MDZDMXLPSA-N provides a unique identifier for its stereochemical configuration .
Physicochemical Characteristics
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | >300 °C (decomposes) | |
| Solubility | Freely soluble in water | |
| Storage Conditions | 2–30°C in a dry environment | |
| Predicted Collision Cross Section (Ų) | 153.2 ([M+H]+) |
The compound’s hydrophobic-lipophilic balance arises from its long alkyl chain, enabling interactions with both nonpolar analytes and polar mobile phases in chromatography.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves sulfonation of 1-decene using sulfur trioxide (SO₃), followed by neutralization with sodium hydroxide:
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Sulfonation:
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Neutralization:
Industrial-scale production employs continuous reactors for sulfonation, with purification via crystallization to achieve ≥98% purity .
Quality Control
Critical quality parameters include:
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Identity verification: Infrared (IR) spectroscopy confirms functional groups (S=O stretches at 1050–1200 cm⁻¹) .
Analytical Applications in Chromatography
Ion-Pairing Mechanism
In HPLC, the compound acts as an ion-pairing reagent, forming electrostatic interactions with charged analytes to modulate retention times. For example, it improves separation of basic compounds (e.g., amines) by neutralizing their charge, enhancing peak resolution.
Case Study: Pharmaceutical Analysis
A study demonstrated its efficacy in quantifying antidepressants in serum samples. Using a mobile phase containing 10 mM 1-decene-1-sulfonic acid, sodium salt, analysts achieved a 40% reduction in peak tailing and a detection limit of 0.1 ng/mL.
Comparative Analysis with Related Sulfonates
Chain-Length Effects
| Compound | Carbon Chain Length | Retention Factor (k) |
|---|---|---|
| 1-Octene-1-sulfonic acid, Na salt | 8 | 2.1 |
| 1-Decene-1-sulfonic acid, Na salt | 10 | 3.4 |
| 1-Dodecene-1-sulfonic acid, Na salt | 12 | 5.2 |
Substitution Patterns
Unlike branched analogs (e.g., sodium dodecylbenzene sulfonate), the linear structure of 1-decene-1-sulfonic acid minimizes steric hindrance, improving ion-pairing efficiency .
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